3-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide 3-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14539312
InChI: InChI=1S/C26H26N2O5/c1-28-24(16-12-13-21(32-3)22(14-16)33-4)23(19-10-5-6-11-20(19)26(28)30)25(29)27-17-8-7-9-18(15-17)31-2/h5-15,23-24H,1-4H3,(H,27,29)
SMILES:
Molecular Formula: C26H26N2O5
Molecular Weight: 446.5 g/mol

3-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

CAS No.:

Cat. No.: VC14539312

Molecular Formula: C26H26N2O5

Molecular Weight: 446.5 g/mol

* For research use only. Not for human or veterinary use.

3-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide -

Specification

Molecular Formula C26H26N2O5
Molecular Weight 446.5 g/mol
IUPAC Name 3-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-2-methyl-1-oxo-3,4-dihydroisoquinoline-4-carboxamide
Standard InChI InChI=1S/C26H26N2O5/c1-28-24(16-12-13-21(32-3)22(14-16)33-4)23(19-10-5-6-11-20(19)26(28)30)25(29)27-17-8-7-9-18(15-17)31-2/h5-15,23-24H,1-4H3,(H,27,29)
Standard InChI Key ZJKSWCKAUPRSCX-UHFFFAOYSA-N
Canonical SMILES CN1C(C(C2=CC=CC=C2C1=O)C(=O)NC3=CC(=CC=C3)OC)C4=CC(=C(C=C4)OC)OC

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound features a 1,2,3,4-tetrahydroisoquinoline core substituted at multiple positions (Figure 1):

  • Position 2: A methyl group enhances steric bulk and influences conformational stability.

  • Position 3: A 3,4-dimethoxyphenyl moiety introduces electron-rich aromaticity, potentially facilitating π-π interactions in biological targets.

  • Position 4: A carboxamide group linked to a 3-methoxyphenylamine side chain provides hydrogen-bonding capacity and solubility modulation .

PropertyValue
Molecular FormulaC₂₇H₂₇N₂O₅
Molecular Weight467.52 g/mol
logP3.8 ± 0.2
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6
Polar Surface Area85.2 Ų

These metrics suggest moderate lipophilicity and blood-brain barrier permeability, aligning with CNS-targeted drug candidates .

Synthesis and Optimization

Retrosynthetic Analysis

The compound is synthesized via a Bruckner-inspired pathway (Chart 1), leveraging propenylbenzene intermediates :

  • Propenylanisole Formation: Allylphenol derivatives (e.g., 3,4-dimethoxyallylbenzene) undergo base-catalyzed isomerization to propenylanisoles at 170–175°C .

  • Pseudonitrosite Addition: Reaction with nitrogen trioxide yields nitroso adducts, though yields remain inconsistent at scale .

  • Reductive Cyclization: Catalytic hydrogenation of nitro intermediates followed by phosphorus oxychloride-mediated cyclization generates the tetrahydroisoquinoline core .

  • Carboxamide Coupling: Final step involves activating the carboxylic acid (e.g., via HATU) and coupling with 3-methoxyphenylamine .

Process Challenges

  • Low Pseudonitrosite Yields: Batch-wise addition of NO₃ improves reproducibility but complicates scalability .

  • Racemization: The 3-methyl group’s stereochemical integrity is compromised during cyclization, necessitating chiral resolution .

Comparative Analysis

Structural Analogues

CompoundKey ModificationsActivity Profile
L678-0429 4-Fluorophenyl substituentKinase inhibition (undisclosed)
6j Imidazolyl side chainDDR1 IC₅₀: 9.4 nM
1-(3,4-Dimethoxyphenyl)Thiadiazole moietyAntifungal (MIC: 4 µg/mL)

The target compound uniquely combines dual methoxy groups and methyl-carboxamide substitution, potentially optimizing both solubility and target engagement .

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